molecular formula C11H13BrClNO2 B7794295 (+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl

(+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Katalognummer: B7794295
Molekulargewicht: 306.58 g/mol
InChI-Schlüssel: RONOJNNUHUBSJT-BAUSSPIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its molecular formula is C₁₁H₁₃BrClNO₂, with a molar mass of 306.58 g/mol . The trans-configuration ensures distinct stereochemical properties, which may influence its reactivity and biological interactions.

Eigenschaften

IUPAC Name

(3S,4R)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONOJNNUHUBSJT-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The bromophenyl moiety is introduced via Suzuki-Miyaura coupling between a halogenated aromatic precursor and a pyrrolidine intermediate. For example:

  • Reactants : 1,2-Difluoro-4-iodobenzene (25.0 g, 0.10 mol) and a boronic ester derivative.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Conditions : THF solvent, 30°C, 3 hours.

  • Yield : 76% after silica gel filtration.

ParameterValueImpact on Yield/Purity
Catalyst Loading0.2 mol%Maximizes turnover number
Hydrogen Pressure40 barDrives reaction completion
Temperature30°CBalances kinetics/selectivity
SolventMethanolEnhances catalyst stability

Cyclization and Ring Formation

Acid-mediated cyclization forms the pyrrolidine backbone:

  • Reagents : Trifluoroacetic acid (0.033 eq.) and N-(methoxymethyl)-N-(benzyl)-N-(trimethylsilyl)methylamine.

  • Conditions : Dioxane/NaOH emulsion, 18 hours at room temperature.

  • Workup : Precipitation at isoelectric point (pH 6.5) yields 58% pure product.

Optimization Strategies

Catalyst Selection

Ruthenium-based catalysts outperform alternatives in asymmetric hydrogenation:

  • Comparative Data :

    • [Ru(OAc)₂]/BINAP: 99.9% ee, 88% yield.

    • Palladium catalysts: <80% ee due to lower stereochemical control.

Solvent Systems

  • Methanol : Optimal for hydrogenation (polar protic solvent stabilizes transition states).

  • TBME/Water Biphasic Systems : Used during workup to isolate the hydrochloride salt without racemization.

Temperature Control

  • Low-Temperature Precipitation : 0–5°C during final isolation minimizes impurity incorporation, yielding >99% purity.

Analytical Characterization

Purity Assessment

  • HPLC : Reverse-phase C18 column, 99.0% purity confirmed at 254 nm.

  • Chiral Analysis : Chiralcel OD-H column, >99.9% ee.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.32 (m, 1H, pyrrolidine-H), 3.89 (m, 1H, pyrrolidine-H).

  • IR : 1720 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (HCl salt).

Table 2: Key Analytical Metrics

MetricValueMethod
Melting Point215–217°C (dec.)Differential Scanning Calorimetry
Solubility12 mg/mL in H₂OUSP Method <911>
Residual Solvents<50 ppm (methanol)GC-FID

Industrial-Scale Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Used for hydrogenation (40 L scale, 92% yield).

  • Continuous Crystallization : Enhances particle size uniformity for pharmaceutical applications.

Cost Drivers

  • Catalyst Recycling : Ru catalysts recovered via nanofiltration (3 cycles without activity loss).

  • Solvent Recovery : 85% THF recycled via distillation, reducing waste.

Alternative Synthetic Routes

C-H Activation Approach

The PMC study reports a Pd-catalyzed C-H activation method:

  • Substrate : Methyl-Boc-D-pyroglutamate.

  • Conditions : Pd(OAc)₂ (10 mol%), Ag₂CO₃ oxidant, 80°C.

  • Yield : 37% for arylation step, lower than Suzuki coupling but avoids pre-functionalized substrates.

Table 3: Traditional vs. C-H Activation Routes

ParameterSuzuki-MiyauraC-H Activation
Steps46
Overall Yield58%14%
StereocontrolHigh (Ru catalysis)Moderate (requires resolution)
Scalability>100 kg demonstratedLab-scale only

Challenges and Solutions

Epimerization During Workup

  • Mitigation : Acidic workup (pH 6.5) prevents base-induced racemization.

  • Monitoring : In-line FTIR tracks carboxylate protonation state.

Catalyst Deactivation

  • Cause : Sulfur impurities from ligands.

  • Solution : Pre-treatment with Cu scavengers (2% w/w) .

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

TCPC-HCl plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates targeting conditions such as depression and anxiety. The compound's ability to interact with neurotransmitter systems makes it a valuable tool in drug discovery and development processes.

Neuroscience Research

The compound is extensively utilized in neuroscience research to investigate its effects on neurotransmitter systems. Studies have shown that TCPC-HCl can modulate neurotransmitter release, which is vital for understanding brain function and developing treatments for mental health conditions. For instance, research has indicated its potential role as an inhibitor or modulator of specific receptors, such as the melanocortin-4 receptor (MC4R), which is implicated in various neurological pathways .

Analytical Chemistry

In analytical chemistry, TCPC-HCl serves as a reference standard in various assays. Its well-defined chemical properties enable researchers to develop and validate methods for quality control in drug manufacturing. The compound's stability and solubility characteristics make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Chemical Synthesis

TCPC-HCl is employed in the synthesis of more complex molecules, showcasing its versatility in organic chemistry. It acts as a building block for creating derivatives that may exhibit enhanced biological activity or novel properties. The compound can undergo various chemical reactions, including oxidation and reduction, allowing for the exploration of new synthetic routes and methodologies .

Material Science

The unique properties of TCPC-HCl have implications in material science, particularly in developing novel materials with specific functional characteristics. Researchers are investigating its potential applications in creating polymers or other materials that could be utilized in various industrial applications .

Summary of Key Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders.
Neuroscience ResearchInvestigates effects on neurotransmitter systems; potential treatments for mental health conditions.
Analytical ChemistryReference standard for assays; aids in quality control of drug manufacturing.
Chemical SynthesisBuilding block for complex molecules; versatile in organic chemistry applications.
Material SciencePotential use in creating novel materials with specific functional characteristics.

Case Studies and Research Findings

  • Neuropharmacology : A study demonstrated that derivatives of TCPC-HCl exhibited varying degrees of potency against MC4R, with some showing high selectivity (K(i) = 0.5 nM). This highlights its potential as a lead compound in developing targeted therapies.
  • Enzyme Inhibition : Another investigation reported that TCPC-HCl influences neurotransmitter release, suggesting its utility in neuropharmacological studies aimed at understanding mood disorders .
  • Synthesis Methodologies : Research has focused on optimizing synthetic routes for TCPC-HCl derivatives, aiming to improve yield and purity while exploring new functionalizations that enhance biological activity.

Wirkmechanismus

The mechanism of action of (+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to four analogs with modifications in substituent position, halogen type, or functional groups:

Compound Name (CAS) Substituent Position/Halogen Molecular Formula Molar Mass (g/mol) Key Differences
(+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl 4-Bromo-phenyl C₁₁H₁₃BrClNO₂ 306.58 Reference compound
(+/-)-trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid HCl (1049727-60-7) 2-Chloro-phenyl C₁₁H₁₃Cl₂NO₂ 262.13 Halogen (Cl vs. Br), ortho substitution
(TRANS)-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl (1284227-02-6) 3-Fluoro-phenyl C₁₁H₁₃FClNO₂ 245.68 Halogen (F vs. Br), meta substitution
Trans-4-M-tolylpyrrolidine-3-carboxylic acid-HCl (1049976-06-8) 3-Methylphenyl (m-tolyl) C₁₂H₁₅NO₂·HCl* 205.25† Phenyl substituent (methyl vs. halogen)
Trans-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate-HCl (813425-70-6) 4-Chloro-phenyl (methyl ester) Likely C₁₃H₁₅ClNO₂·HCl Not provided Functional group (ester vs. carboxylic acid)

*Molecular formula inferred; †Molar mass discrepancy noted (possibly excludes HCl).

Key Observations:
  • Halogen Effects : Bromine (Br) in the reference compound increases molar mass and steric bulk compared to Cl or F analogs. Halogen electronegativity and size may influence binding affinity in biological targets .
  • Substituent Position : Para-substitution (4-Br) in the reference compound contrasts with ortho (2-Cl) and meta (3-F) analogs. Position affects molecular geometry and intermolecular interactions (e.g., crystal packing) .
  • Functional Groups : The methyl ester analog () lacks the carboxylic acid’s ionizability, likely altering solubility and reactivity .

Physicochemical and Application Considerations

  • Purity : Only the 2-chloro analog specifies purity (≥95%), highlighting a gap in data for other compounds .
  • Solubility and Stability : Hydrochloride salts (e.g., reference compound) likely exhibit higher aqueous solubility compared to free bases. Ester derivatives () may be more lipophilic .
  • Potential Applications: Pharmaceutical Intermediates: Pyrrolidine scaffolds are common in drug discovery (e.g., protease inhibitors). Crystallography: Analogs in were characterized via X-ray diffraction, suggesting utility in structural studies .

Biologische Aktivität

(+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a compound of significant interest in medicinal chemistry and biological research due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid moiety. Its molecular formula is C11H12BrNO2C_{11}H_{12}BrNO_2, and it is often utilized in hydrochloride form for enhanced solubility and stability in biological assays.

The biological activity of (+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in biochemical studies targeting specific metabolic pathways.
  • Receptor Binding : Its structure allows it to interact with various receptors, modulating their activity, which is critical in the context of neurological disorders .
  • Pathway Modulation : It may influence key biochemical pathways by altering the activity of proteins involved in neurotransmission and other cellular processes .

Pharmacological Applications

Research indicates that this compound is particularly relevant in the following areas:

  • Neurological Disorders : It has been utilized in drug development targeting conditions such as depression and anxiety, showcasing its relevance in advancing treatment options .
  • Analytical Chemistry : The compound is employed in pharmacokinetic studies to quantify drug levels in biological samples, aiding in the evaluation of new therapeutic agents .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various pyrrolidine derivatives, including (+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl, on specific enzymes involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting potential therapeutic applications in metabolic disorders .

Neuroscience Research

In another study, the compound was assessed for its effects on neurotransmitter systems. Researchers found that it modulated serotonin and dopamine receptors, which are crucial for mood regulation. This modulation suggests its potential utility as an antidepressant or anxiolytic agent .

Synthesis

The synthesis of (+/-)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
  • Bromophenyl Group Introduction : Substitution reactions to incorporate the bromophenyl moiety.
  • Carboxylation : Introduction of the carboxylic acid group using carbon dioxide or derivatives.
  • Hydrochloride Formation : Converting the free base to its hydrochloride salt by reacting with hydrochloric acid .

Data Table

Activity TypeDescriptionReference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Receptor ModulationInteraction with serotonin and dopamine receptors
Neurological DisordersPotential applications in treating depression and anxiety
Analytical ChemistryUsed for quantifying drug levels in pharmacokinetic studies

Q & A

Q. What are the standard synthetic routes for preparing (±)-trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step routes starting with condensation of 4-bromobenzaldehyde with a suitable amine (e.g., 2-aminopyridine), followed by cyclization to form the pyrrolidine ring. Catalysts such as palladium or copper complexes are employed for cross-coupling reactions, while solvents like dimethylformamide (DMF) or toluene facilitate high-temperature reactions. Post-cyclization modifications, including carboxylation at position 3 and HCl salt formation, are critical. For analogs like (±)-trans-4-(4-Chlorophenyl)-pyrrolidine-3-carboxylic acid-HCl, yields >90% are achieved using optimized stoichiometry and reflux conditions .

Q. How is the structural confirmation of this compound performed in academic settings?

Methodological Answer: Structural elucidation combines:

  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving trans-configuration and hydrogen-bonding patterns in the HCl salt. For example, SHELX-based refinement successfully resolved analogous pyrrolidine derivatives with R-factors <0.05 .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., Mw = ~306.6 g/mol for the bromo analog).

Advanced Research Questions

Q. What challenges arise in resolving the enantiomers of trans-4-(4-Bromo-phenyl)-pyrrolidine-3-carboxylic acid, and how are they addressed?

Methodological Answer: The racemic mixture (±) poses challenges in isolating enantiomers for biological studies. Strategies include:

  • Chiral chromatography : Using amylose- or cellulose-based columns with polar mobile phases (e.g., hexane:isopropanol:diethylamine) to separate enantiomers. Purity is quantified via HPLC with UV detection at 254 nm .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative, though substrate specificity must be empirically tested.

Q. How do computational models predict the biological interactions of this compound?

Methodological Answer:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with targets like GABA receptors or enzymes, leveraging the bromophenyl group’s hydrophobic interactions.
  • QM/MM simulations : Assess reactivity at the carboxylic acid moiety, predicting nucleophilic attack sites. For analogs, such models correlate with experimental IC50_{50} values in enzyme inhibition assays .

Q. What crystallographic discrepancies are observed in pyrrolidine derivatives, and how are they resolved?

Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bond networks often arise due to solvent inclusion or polymorphism. Remedies include:

  • Data collection at low temperature (100 K) to reduce thermal motion artifacts.
  • Twinned data refinement : SHELXL’s TWIN command resolves pseudo-merohedral twinning, as demonstrated for (±)-trans-4-(3-Fluorophenyl)-pyrrolidine-3-carboxylic acid-HCl .

Data Contradiction Analysis

Q. Conflicting NMR data for the trans-configuration: How to validate stereochemistry?

Methodological Answer: Contradictory 1H NMR^1 \text{H NMR} coupling constants (e.g., JJ-values for vicinal protons) may arise from dynamic effects. Validation methods:

  • NOESY experiments : Detect spatial proximity between H-4 (pyrrolidine) and H-2/H-6 (bromophenyl) to confirm trans geometry.
  • Comparative analysis : Cross-reference with X-ray data of structurally characterized analogs like (±)-trans-4-(2-Hydroxyphenyl)-pyrrolidine-3-carboxylic acid-HCl, where NOE correlations match crystallographic distances .

Experimental Design Considerations

7. Designing a stability study for the HCl salt under varying pH conditions
Methodological Answer:

  • Accelerated degradation : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days.
  • Analytical monitoring : Use HPLC with a C18 column (0.1% TFA in H2_2O/MeCN gradient) to track degradation products.
  • Mass spectrometry : Identify hydrolyzed byproducts (e.g., free carboxylic acid or debrominated species). Stability thresholds are defined as <5% degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.